LabMol-301

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H16N6 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

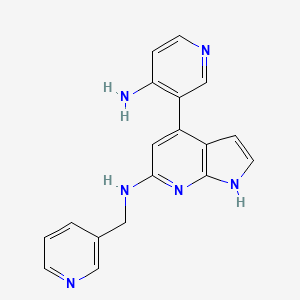

4-(4-amino-3-pyridinyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine |

InChI |

InChI=1S/C18H16N6/c19-16-4-6-21-11-15(16)14-8-17(24-18-13(14)3-7-22-18)23-10-12-2-1-5-20-9-12/h1-9,11H,10H2,(H2,19,21)(H2,22,23,24) |

InChI Key |

YFIFHRUAUGJJAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC3=C(C=CN3)C(=C2)C4=C(C=CN=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

LabMol-301: A Dual Inhibitor of Zika Virus NS5 RdRp and NS2B-NS3pro - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of LabMol-301, a novel small molecule inhibitor of the Zika virus (ZIKV). This compound exhibits a dual inhibitory activity against two essential viral enzymes: the RNA-dependent RNA polymerase (NS5 RdRp) and the NS2B-NS3 protease (NS2B-NS3pro). This document summarizes the key quantitative data, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

The emergence of Zika virus as a global health concern has underscored the urgent need for effective antiviral therapies. ZIKV infection is associated with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. The viral non-structural proteins, particularly the NS5 RNA-dependent RNA polymerase and the NS2B-NS3 protease, are critical for viral replication and are therefore prime targets for antiviral drug development. This compound has been identified as a promising hit compound that targets both of these enzymes, offering a potential multi-pronged approach to inhibiting ZIKV replication.

Mechanism of Action of this compound

This compound exerts its anti-Zika virus activity through the dual inhibition of the NS5 RdRp and the NS2B-NS3 protease.

-

Inhibition of NS5 RNA-dependent RNA Polymerase (NS5 RdRp): NS5 RdRp is the key enzyme responsible for replicating the viral RNA genome. This compound inhibits the polymerase activity of NS5, thereby halting the synthesis of new viral RNA.

-

Inhibition of NS2B-NS3 Protease (NS2B-NS3pro): The NS2B-NS3 protease is a serine protease that is essential for processing the viral polyprotein into individual functional proteins. By inhibiting this enzyme, this compound prevents the maturation of viral proteins, thus disrupting the assembly of new virus particles.

-

Cytoprotective Effect: In addition to its direct enzymatic inhibition, this compound has demonstrated a cytoprotective effect, preventing ZIKV-induced cell death. This suggests that this compound may also interfere with viral pathogenesis through host-cell pathways.

The dual-target mechanism of this compound is a significant advantage, as it may reduce the likelihood of the emergence of drug-resistant viral strains.

Quantitative Data Summary

The inhibitory and cytoprotective activities of this compound have been quantified through various in vitro assays. The key data are summarized in the table below for easy comparison.

| Parameter | Target/Effect | Value | Reference |

| IC50 | ZIKV NS5 RdRp Inhibition | 0.8 µM | |

| IC50 | ZIKV NS2B-NS3pro Inhibition | 7.4 µM | |

| EC50 | Cytoprotective Effect (GSC387 cells) | 6.68 µM | |

| CC50 | Cytotoxicity (Vero E6 cells) | > 50 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

ZIKV NS5 RdRp Inhibition Assay (Fluorescence Polarization)

This assay measures the inhibition of ZIKV NS5 RdRp activity by monitoring the incorporation of a fluorescently labeled nucleotide into a nascent RNA strand, leading to a change in fluorescence polarization.

-

Materials:

-

Recombinant ZIKV NS5 RdRp enzyme

-

RNA template/primer duplex

-

Fluorescently labeled nucleotide triphosphate (e.g., TAMRA-UTP)

-

Assay buffer (50 mM Tris-HCl pH 8.0, 40 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

This compound (or other test compounds)

-

384-well black microplates

-

Fluorescence polarization plate reader

-

-

Protocol:

-

Prepare a reaction mixture containing the RNA template/primer duplex and fluorescently labeled NTP in the assay buffer.

-

Add this compound at various concentrations to the wells of the 384-well plate. A DMSO control is included.

-

Add the ZIKV NS5 RdRp enzyme to initiate the reaction.

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

-

ZIKV NS2B-NS3pro Inhibition Assay (FRET)

This assay quantifies the proteolytic activity of ZIKV NS2B-NS3pro using a FRET-based substrate. Cleavage of the substrate separates a quencher from a fluorophore, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant ZIKV NS2B-NS3pro enzyme

-

FRET peptide substrate (e.g., Bz-Nle-KRR-AMC)

-

Assay buffer (50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)

-

This compound (or other test compounds)

-

384-well black microplates

-

Fluorescence plate reader

-

-

Protocol:

-

Add this compound at various concentrations to the wells of the 384-well plate. A DMSO control is included.

-

Add the ZIKV NS2B-NS3pro enzyme and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Add the FRET peptide substrate to initiate the reaction.

-

Monitor the increase in fluorescence over time (kinetic read) using a plate reader with excitation at ~340 nm and emission at ~440 nm.

-

Calculate the initial reaction velocity (V₀) for each well.

-

Determine the percent inhibition by comparing the V₀ of the compound-treated wells to the DMSO control.

-

Calculate the IC50 value by fitting the dose-response curve.

-

Cytoprotective Effect Assay

This cell-based assay measures the ability of this compound to protect host cells from ZIKV-induced cell death.

-

Materials:

-

Glioblastoma stem-like cells (GSC387)

-

Zika virus (e.g., MR766 strain)

-

Cell culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and FGF)

-

This compound (or other test compounds)

-

96-well clear-bottom microplates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

-

-

Protocol:

-

Seed GSC387 cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Infect the cells with ZIKV at a multiplicity of infection (MOI) of 1. Include uninfected and virus-only controls.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percent cell viability for each condition relative to the uninfected control.

-

Determine the EC50 value by fitting the dose-response curve.

-

Cytotoxicity Assay

This assay assesses the toxicity of this compound to host cells in the absence of viral infection.

-

Materials:

-

Vero E6 cells (or the same cell line used in the cytoprotective assay)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other test compounds)

-

96-well microplates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

-

-

Protocol:

-

Seed Vero E6 cells in a 96-well plate and incubate overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubate the plate for the same duration as the cytoprotective assay (e.g., 72 hours).

-

Measure cell viability using a suitable reagent as described in the cytoprotective assay protocol.

-

Calculate the percent cytotoxicity for each concentration.

-

Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

Visualizations

Signaling Pathways and Mechanism of Action

Caption: Mechanism of action of this compound against Zika virus.

Experimental Workflow for Inhibitor Screening

Caption: General workflow for the screening and validation of ZIKV inhibitors.

Conclusion

This compound represents a promising starting point for the development of a novel anti-Zika virus therapeutic. Its unique dual-inhibitory mechanism targeting both the viral polymerase and protease, coupled with a favorable cytoprotective effect, warrants further investigation and optimization. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery to further characterize this compound and similar compounds.

LabMol-301: A Dual Inhibitor of Zika Virus NS5 RNA-Dependent RNA Polymerase and NS2B-NS3 Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular targets of LabMol-301, a promising antiviral candidate against the Zika virus (ZIKV). This compound exhibits a dual inhibitory mechanism, targeting two crucial enzymes essential for viral replication: the NS5 RNA-dependent RNA polymerase (NS5 RdRp) and the NS2B-NS3 protease.[1][2][3][4][5][6] This dual action offers a potential advantage in antiviral therapy by simultaneously disrupting multiple stages of the viral life cycle.

Quantitative Inhibitory and Cytoprotective Data

This compound has been evaluated for its inhibitory activity against both of its molecular targets and for its ability to protect cells from ZIKV-induced death. The following table summarizes the key quantitative data.

| Parameter | Target/Effect | Value | Reference |

| IC50 | NS5 RNA-dependent RNA polymerase (NS5 RdRp) | 0.8 µM | [2][3][4][5][6] |

| IC50 | NS2B-NS3 protease (NS2B-NS3pro) | 7.4 µM | [2][3][4][5][6] |

| EC50 | Cytoprotective effect in GSC387 cells | 6.68 µM | [2] |

| % Inhibition | NS5 RdRp activity at 20 µM | 99% | [2] |

| % Inhibition | NS2B-NS3pro activity at 10 µM | >80% | [2] |

Signaling Pathway: Zika Virus Replication and Inhibition by this compound

The Zika virus, a member of the Flaviviridae family, possesses a single-stranded, positive-sense RNA genome. Upon entry into a host cell, this genome is translated into a single polyprotein, which is subsequently cleaved by viral and host proteases into three structural proteins (Capsid, prM, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5). The non-structural proteins are essential for viral replication and assembly.

This compound targets two of these non-structural proteins: NS3, which has protease activity facilitated by its cofactor NS2B, and NS5, which functions as an RNA-dependent RNA polymerase.

-

NS2B-NS3 Protease: This complex is responsible for cleaving the viral polyprotein at several sites, releasing individual non-structural proteins that are critical for forming the viral replication complex. Inhibition of this protease by this compound prevents the proper processing of the polyprotein, thereby halting the viral life cycle. It has been suggested that this compound interacts with the NS2B-NS3 protease at an allosteric site.[2]

-

NS5 RNA-dependent RNA Polymerase: This enzyme is central to the replication of the viral RNA genome. It synthesizes a negative-sense RNA intermediate, which then serves as a template for the production of new positive-sense viral genomes. By inhibiting NS5 RdRp, this compound directly blocks the amplification of the viral genetic material.

The following diagram illustrates the simplified Zika virus replication cycle and the points of inhibition by this compound.

Caption: Zika virus replication cycle and the dual inhibitory action of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the determination of the IC50 and EC50 values for this compound are not publicly available in the search results, this section outlines the general methodologies typically employed in such virological and biochemical assays.

Enzymatic Assays (for IC50 Determination)

Enzymatic assays are fundamental for determining the inhibitory concentration (IC50) of a compound against a specific enzyme.

-

NS5 RdRp Inhibition Assay (General Protocol):

-

Enzyme and Substrate Preparation: Recombinant ZIKV NS5 RdRp is purified. A synthetic RNA template and labeled nucleotides (e.g., radioactively or fluorescently labeled) are prepared.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing the purified NS5 RdRp, the RNA template, a mixture of all four ribonucleotides (including the labeled one), and MgCl2 as a cofactor.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific period to allow for RNA synthesis.

-

Quenching and Detection: The reaction is stopped, and the newly synthesized labeled RNA is separated from the unincorporated labeled nucleotides (e.g., by precipitation or filtration). The amount of incorporated label is then quantified using a suitable detection method (e.g., scintillation counting or fluorescence measurement).

-

IC50 Calculation: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

-

NS2B-NS3 Protease Inhibition Assay (General Protocol):

-

Enzyme and Substrate Preparation: Recombinant ZIKV NS2B-NS3 protease is expressed and purified. A synthetic peptide substrate containing a cleavage site for the protease and linked to a reporter system (e.g., a fluorophore and a quencher, FRET) is used.

-

Reaction Mixture: The assay is conducted in a suitable buffer containing the purified NS2B-NS3 protease and the peptide substrate.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction wells.

-

Incubation: The reaction is incubated at an optimal temperature.

-

Detection: As the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This increase is monitored over time using a fluorescence plate reader.

-

IC50 Calculation: The rate of the reaction (increase in fluorescence per unit time) is determined for each inhibitor concentration. The IC50 value is calculated from a dose-response curve of reaction rate versus inhibitor concentration.

-

Cell-Based Assay (for EC50 Determination)

Cell-based assays are crucial for evaluating a compound's efficacy in a biological context, such as protecting cells from viral-induced death.

-

Cytoprotection Assay (General Protocol):

-

Cell Seeding: A suitable cell line susceptible to ZIKV infection (e.g., GSC387) is seeded into a multi-well plate and allowed to adhere.

-

Compound Treatment and Infection: The cells are pre-treated with various concentrations of this compound for a short period. Subsequently, the cells are infected with a predetermined amount of Zika virus. Control wells include uninfected cells, infected cells without treatment, and uninfected cells treated with the compound (to assess cytotoxicity).

-

Incubation: The plate is incubated for a period sufficient to allow for viral replication and the induction of cytopathic effects (CPE) in the infected, untreated cells (typically 2-4 days).

-

Viability Assessment: Cell viability is measured using a suitable assay, such as one based on the metabolic reduction of a tetrazolium salt (e.g., MTT or MTS) or the quantification of ATP (e.g., CellTiter-Glo).

-

EC50 Calculation: The percentage of cell viability at each this compound concentration is calculated relative to the uninfected and infected controls. The EC50 value, the concentration at which 50% of the cytopathic effect is inhibited, is determined by fitting the data to a dose-response curve.

-

Experimental Workflow

The discovery and validation of a dual-target inhibitor like this compound typically follow a structured workflow.

Caption: A generalized workflow for the discovery and validation of an antiviral compound.

References

- 1. Buy this compound [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound — TargetMol Chemicals [targetmol.com]

- 4. This compound - Ace Therapeutics [acetherapeutics.com]

- 5. This compound|CAS 1360243-08-8|DC Chemicals [dcchemicals.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

LabMol-301: A Dual Inhibitor of Zika Virus Replication Enzymes

For Immediate Release

Goiânia, Brazil – November 7, 2025 – Researchers have characterized LabMol-301, a small molecule with potent dual inhibitory activity against two essential Zika virus (ZIKV) non-structural proteins: the RNA-dependent RNA polymerase (NS5 RdRp) and the NS2B-NS3 protease (NS2B-NS3pro). This technical guide provides an in-depth overview of this compound's chemical structure, biological properties, and the experimental methodologies used for its characterization. The findings position this compound as a promising scaffold for the development of novel antiviral therapeutics against ZIKV infection.

Chemical Structure and Physicochemical Properties

This compound is a novel heterocyclic compound with the chemical formula C18H16N6. A comprehensive summary of its chemical and physical properties is provided in Table 1.

| Property | Value | Source |

| IUPAC Name | 4-(4-aminopyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine | Smolecule |

| Molecular Formula | C18H16N6 | DC Chemicals, Smolecule |

| Molecular Weight | 316.36 g/mol | DC Chemicals |

| Canonical SMILES | C1=CC(=CN=C1)CNC2=NC3=C(C=CN3)C(=C2)C4=C(C=CN=C4)N | Smolecule |

| InChI Key | YFIFHRUAUGJJAV-UHFFFAOYSA-N | Smolecule |

| CAS Number | 1360243-08-8 | DC Chemicals |

Biological Activity and Mechanism of Action

This compound demonstrates significant inhibitory effects on two critical enzymes in the Zika virus replication cycle. It inhibits the NS5 RNA-dependent RNA polymerase and the NS2B-NS3 protease, both of which are essential for viral propagation.[1] Furthermore, this compound has shown a cytoprotective effect, preventing cell death induced by ZIKV.[2]

The compound acts as a non-competitive inhibitor of the ZIKV NS2B-NS3 protease, interacting with an allosteric site on the enzyme.[2] This mode of inhibition suggests a different binding mechanism from substrate-mimicking competitive inhibitors. The quantitative biological data for this compound are summarized in Table 2.

| Parameter | Value | Target/Assay | Source |

| IC50 | 0.8 µM | ZIKV NS5 RdRp | MedchemExpress[2], DC Chemicals |

| IC50 | 7.4 µM | ZIKV NS2B-NS3pro | MedchemExpress[2], DC Chemicals |

| EC50 | 6.68 µM | Cytoprotective effect against ZIKV-induced cell death in GSC387 cells | MedchemExpress[2] |

| Inhibition Rate | 99% at 20 µM | NS5 RdRp activity | MedchemExpress[2] |

| Inhibition Rate | >80% at 10 µM | NS2B-NS3pro protease activity | MedchemExpress[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the protocols described in the OpenZika project.

ZIKV NS5 RdRp Enzymatic Assay

This assay quantifies the inhibitory effect of this compound on the RNA synthesis activity of ZIKV NS5 RdRp.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 50 mM Tris-HCl (pH 8.0), 20 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1 µM ZIKV NS5 RdRp enzyme, and 1 µg of a single-stranded RNA template.

-

Compound Incubation: this compound, dissolved in DMSO, is added to the reaction mixture at varying concentrations. A control with DMSO alone is included. The mixture is incubated for 30 minutes at 37°C.

-

Initiation of RNA Synthesis: The RNA synthesis reaction is initiated by the addition of a nucleotide mix containing ATP, CTP, GTP, and UTP, one of which is radioactively labeled (e.g., [α-³²P]GTP).

-

Reaction and Termination: The reaction is allowed to proceed for 1 hour at 37°C and is then terminated by the addition of EDTA.

-

Quantification: The newly synthesized radiolabeled RNA is precipitated, collected on a filter membrane, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

ZIKV NS2B-NS3pro Enzymatic Assay

This assay measures the ability of this compound to inhibit the proteolytic activity of the ZIKV NS2B-NS3 protease complex.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant ZIKV NS2B-NS3pro is purified. A fluorogenic peptide substrate, such as Boc-Gly-Arg-Arg-AMC, is used.

-

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 8.5), 20% glycerol, and 0.01% Triton X-100.

-

Compound Incubation: this compound, at various concentrations, is pre-incubated with the NS2B-NS3pro enzyme in the assay buffer for 15 minutes at 37°C.

-

Reaction Initiation: The reaction is started by the addition of the fluorogenic substrate.

-

Fluorescence Measurement: The cleavage of the substrate by the protease releases the fluorescent AMC group. The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation at 380 nm and emission at 460 nm.

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curves. The percentage of inhibition is determined, and the IC50 value is calculated from the dose-response curve.

Cytoprotective Effect Assay (ZIKV-Induced Cell Death)

This cell-based assay evaluates the ability of this compound to protect host cells from death induced by ZIKV infection.

Methodology:

-

Cell Culture: Human glioblastoma cells (GSC387) are seeded in 96-well plates and cultured overnight.

-

Compound Treatment and Infection: The cells are pre-treated with different concentrations of this compound for 2 hours. Subsequently, the cells are infected with ZIKV at a specified multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Cell Viability Assessment: Cell viability is measured using a commercial assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal from treated, infected cells is compared to that of untreated, infected cells (negative control) and uninfected cells (positive control). The EC50 value, representing the concentration at which 50% of the cytoprotective effect is observed, is calculated.

Visualizations of a Logical Relationship and Signaling Pathways

The following diagrams illustrate the experimental workflow for identifying ZIKV inhibitors and the signaling pathways affected by this compound.

Caption: Workflow for the discovery of ZIKV inhibitors.

Caption: Inhibition of ZIKV replication by this compound.

Caption: ZIKV antagonism of host IFN response and this compound's effect.

References

LabMol-301: A Dual Inhibitor of Zika Virus NS5 Polymerase and NS2B-NS3 Protease

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Promising Anti-Zika Virus Candidate

Abstract

This technical guide details the discovery and characterization of LabMol-301, a novel small molecule with potent inhibitory activity against the Zika virus (ZIKV). Emerging from the collaborative OpenZika project, this compound has been identified as a dual inhibitor, targeting two essential viral enzymes: the RNA-dependent RNA polymerase (RdRp) activity of the non-structural protein 5 (NS5) and the proteolytic activity of the non-structural protein 2B-NS3 (NS2B-NS3) protease. This document provides a comprehensive overview of the discovery, a representative synthesis pathway, detailed experimental protocols for its characterization, and a summary of its biological activity. The information is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

This compound was identified through the OpenZika project, a global research initiative that utilized computational and experimental approaches to accelerate the discovery of anti-ZIKV drugs.[1][2] The project employed large-scale virtual screening of millions of compounds against key ZIKV protein targets, including the NS5 RdRp and the NS2B-NS3 protease, which are crucial for viral replication and polyprotein processing, respectively.[3][4] Promising candidates from the in silico screening were then subjected to in vitro enzymatic and cell-based assays to validate their activity. This compound emerged as a significant hit, demonstrating inhibitory activity against both viral targets and a protective effect in ZIKV-infected cells.[5][6]

Logical Flow of Discovery

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

Preliminary In Vitro Profile of LabMol-301: A Dual Inhibitor of Zika Virus Replication

For Immediate Release

This technical guide provides an in-depth overview of the preliminary in vitro studies of LabMol-301, a promising small molecule inhibitor of the Zika virus (ZIKV). The data presented herein, collated from publicly available research, is intended for researchers, scientists, and drug development professionals interested in the advancement of novel antiviral therapies. This compound has been identified as a dual inhibitor of two essential Zika virus enzymes: the RNA-dependent RNA polymerase (NS5 RdRp) and the NS2B-NS3 protease.[1][2]

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified through various assays, demonstrating its potential as an antiviral candidate. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Target/Assay | Reference |

| IC50 | 0.8 µM | ZIKV NS5 RNA-dependent RNA polymerase (NS5 RdRp) | [2] |

| IC50 | 7.4 µM | ZIKV NS2B-NS3 protease (NS2B-NS3pro) | [2] |

| EC50 | 6.68 µM | Cytoprotective effect in ZIKV-infected GSC387 cells | [1] |

| Inhibition Rate | 99% at 20 µM | ZIKV NS5 RdRp activity | [1] |

| Inhibition Rate | >80% at 10 µM | ZIKV NS2B-NS3 protease activity | [1] |

Mechanism of Action: Dual Inhibition of ZIKV Replication

This compound exerts its antiviral activity by targeting two critical enzymes in the Zika virus replication cycle. By inhibiting both the NS5 RdRp and the NS2B-NS3 protease, this compound effectively disrupts the viral life cycle at two distinct stages, offering a potentially robust mechanism to combat viral proliferation and protect host cells from virus-induced death.[1][2] The NS2B-NS3 protease is essential for processing the viral polyprotein into functional individual proteins, while the NS5 RdRp is responsible for replicating the viral RNA genome.

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of this compound are not fully available in the public domain. However, based on the published data, the following methodologies are likely to have been employed.

ZIKV NS2B-NS3 Protease Inhibition Assay

The inhibitory activity of this compound against the ZIKV NS2B-NS3 protease was likely determined using a fluorescence-based enzymatic assay. A synthetic fluorogenic peptide substrate, such as Benzoyl-Nle-Lys-Arg-Arg-4-methylcoumarin-7-amide (Bz-nKRR-AMC), is used to measure the initial velocity of the enzymatic reactions.[2]

Generalized Protocol:

-

The ZIKV NS2B-NS3 protease is incubated with varying concentrations of this compound in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence, resulting from the cleavage of the substrate by the protease, is monitored over time using a fluorescence plate reader.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

ZIKV NS5 RdRp Inhibition Assay

A fluorescence-based polymerase assay is a common method to assess the inhibition of ZIKV NS5 RdRp.

Generalized Protocol:

-

Recombinant ZIKV NS5 polymerase is used in an in vitro reaction.

-

The reaction mixture typically contains a template RNA, ribonucleotides (including a labeled or intercalating dye-based detection system), and the inhibitor compound at various concentrations.

-

The polymerase activity is measured by the incorporation of nucleotides into the newly synthesized RNA strand, leading to a detectable signal (e.g., fluorescence).

-

The IC50 value is calculated by measuring the reduction in polymerase activity at different concentrations of this compound.

Cytoprotective Effect Assay

The ability of this compound to protect cells from ZIKV-induced cell death was assessed in a cell-based assay.

Generalized Protocol:

-

A suitable host cell line, such as GSC387 neural stem cells, is seeded in multi-well plates.[1]

-

The cells are infected with a predetermined titer of Zika virus.

-

Immediately after infection, the cells are treated with various concentrations of this compound.

-

Control wells include uninfected cells, infected untreated cells, and uninfected cells treated with the compound to assess cytotoxicity.

-

After a defined incubation period, cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

-

The EC50 value, the concentration at which 50% of the cytopathic effect is inhibited, is calculated.

Experimental Workflow

The following diagram illustrates a generalized workflow for the in vitro evaluation of antiviral candidates like this compound.

References

LabMol-301: A Dual Inhibitor for Antiviral Research Against Zika Virus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LabMol-301 has emerged as a significant compound in antiviral research, particularly in the fight against the Zika virus (ZIKV). This small molecule demonstrates a potent dual inhibitory mechanism, targeting two essential viral enzymes crucial for ZIKV replication: the NS5 RNA-dependent RNA polymerase (RdRp) and the NS2B-NS3 protease.[1][2] By simultaneously blocking these two key components of the viral replication machinery, this compound effectively prevents viral proliferation and protects host cells from virus-induced death.[1][2] This guide provides a comprehensive overview of this compound, including its quantitative inhibitory and cytoprotective data, detailed hypothetical experimental protocols for its evaluation, and a visualization of its mechanism of action.

Core Mechanism of Action

This compound's primary antiviral activity stems from its ability to inhibit both the NS5 RdRp and the NS2B-NS3 protease of the Zika virus.[1][2] The NS5 RdRp is responsible for synthesizing the viral RNA genome, while the NS2B-NS3 protease is crucial for processing the viral polyprotein into functional individual proteins. The dual inhibition by this compound presents a multifaceted attack on the virus, potentially reducing the likelihood of resistance development compared to single-target inhibitors.[1]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the key quantitative data reported for this compound's activity against Zika virus targets and its protective effects on host cells.

Table 1: Enzymatic Inhibition of Zika Virus Proteins by this compound

| Target Enzyme | IC50 (μM) | Reference |

| NS5 RNA-dependent RNA polymerase (RdRp) | 0.8 | [1] |

| NS2B-NS3 Protease | 7.4 | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antiviral and Cytoprotective Activity of this compound

| Activity | Cell Line | EC50 (μM) | Reference |

| Cytoprotective effect against ZIKV-induced cell death | GSC387 | 6.68 | [1] |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, this section outlines representative methodologies for key assays based on established techniques in the field. These protocols provide a framework for researchers to assess the antiviral properties of this compound or similar compounds.

Protocol 1: NS5 RdRp Inhibition Assay (Fluorogenic RNA Polymerase Assay)

This assay measures the inhibition of RNA synthesis by the Zika virus NS5 RdRp.

Materials:

-

Recombinant ZIKV NS5 RdRp enzyme

-

This compound

-

RNA template (e.g., poly(A))

-

RNA primer (e.g., oligo(dT))

-

Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)

-

RNA-binding fluorescent dye (e.g., SYBR Green II)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

384-well black plates

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, RNA template, and RNA primer.

-

Add the diluted this compound or DMSO (as a control) to the wells.

-

Initiate the reaction by adding the ZIKV NS5 RdRp enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing the RNA-binding fluorescent dye.

-

Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for the dye).

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: NS2B-NS3 Protease Inhibition Assay (FRET-based Assay)

This assay measures the cleavage of a fluorogenic peptide substrate by the Zika virus NS2B-NS3 protease.

Materials:

-

Recombinant ZIKV NS2B-NS3 protease

-

This compound

-

FRET peptide substrate containing the NS2B-NS3 cleavage sequence flanked by a fluorophore and a quencher

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)

-

384-well black plates

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay buffer and the diluted this compound or DMSO (as a control).

-

Add the ZIKV NS2B-NS3 protease to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET peptide substrate.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore). The cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Determine the percent inhibition by comparing the reaction rates in the presence of the inhibitor to the DMSO control.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cytoprotective Effect Assay (Cell Viability Assay)

This assay determines the ability of this compound to protect host cells from ZIKV-induced cell death.

Materials:

-

Susceptible host cells (e.g., Vero cells, GSC387 cells)

-

Zika virus stock of known titer

-

This compound

-

Cell culture medium

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

96-well clear-bottom plates

-

Plate reader (luminescence or absorbance, depending on the reagent)

Procedure:

-

Seed the host cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium and add the diluted this compound to the cells.

-

Infect the cells with Zika virus at a pre-determined multiplicity of infection (MOI). Include uninfected and virus-only controls.

-

Incubate the plate for a period sufficient to observe virus-induced cytopathic effect (CPE) (e.g., 48-72 hours).

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percent cell viability for each concentration of this compound relative to the uninfected control.

-

Determine the EC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.

References

Unveiling the Cytoprotective Mechanisms of LabMol-301: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cytoprotective effects of LabMol-301, a promising small molecule inhibitor. The document focuses on its established antiviral properties, particularly against the Zika virus (ZIKV), and details the underlying mechanism of action. Quantitative data from inhibitory assays are presented, alongside a conceptual framework for the experimental approaches used to determine its efficacy.

Core Mechanism of Action: Dual Inhibition of Zika Virus Enzymes

This compound exerts its cytoprotective effects primarily by inhibiting two critical enzymes essential for the replication of the Zika virus: NS5 RNA-dependent RNA polymerase (RdRp) and NS2B-NS3 protease.[1] By targeting both of these viral proteins, this compound effectively disrupts the viral life cycle, leading to a reduction in viral replication and the prevention of virus-induced cell death.[1] The molecule is noted to interact with an allosteric site on the ZIKV NS2B-NS3pro enzyme, a discovery based on the hydrophobic complementarity between the surfaces of the molecule and the protein.[2]

Quantitative Efficacy of this compound

The inhibitory and cytoprotective activities of this compound have been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Target/Condition | Value (µM) |

| IC50 | NS5 RdRp Inhibition | 0.8[2][3][4][5] |

| IC50 | NS2B-NS3pro Inhibition | 7.4[2][3][4][5] |

| EC50 | Cytoprotection from ZIKV-induced cell death | 6.68[2] |

Furthermore, at a concentration of 20 µM, this compound has been shown to inhibit 99% of NS5 RdRp activity.[2] At a lower concentration of 10 µM, it inhibits over 80% of the NS2B-NS3pro protease activity.[2]

Conceptual Experimental Protocols

While specific, detailed experimental protocols from primary research articles are not publicly available through this search, this section outlines the standard methodologies typically employed to derive the kind of data presented above.

Enzyme Inhibition Assays (IC50 Determination)

To determine the half-maximal inhibitory concentration (IC50) of this compound against ZIKV NS5 RdRp and NS2B-NS3pro, fluorescence-based enzymatic assays are commonly utilized.

-

Recombinant Protein Expression and Purification: The ZIKV NS5 RdRp and NS2B-NS3pro enzymes are first expressed in a suitable system (e.g., E. coli) and purified.

-

Assay Setup: The purified enzyme is incubated with a specific fluorogenic substrate in a multi-well plate format.

-

Inhibitor Addition: A serial dilution of this compound is added to the wells containing the enzyme and substrate. Control wells receive a vehicle (e.g., DMSO).

-

Signal Detection: The enzymatic reaction, which cleaves the substrate and releases a fluorescent signal, is monitored over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Cytoprotection Assay (EC50 Determination)

The half-maximal effective concentration (EC50) for cytoprotection is determined using cell-based assays that measure cell viability in the presence of the virus and the inhibitor.

-

Cell Culture: A susceptible cell line (e.g., GSC387 human glioblastoma stem cells) is seeded in multi-well plates.[2]

-

Viral Infection and Treatment: The cells are infected with a known titer of Zika virus. Simultaneously, a serial dilution of this compound is added to the infected cells.

-

Incubation: The plates are incubated for a period that allows for viral replication and the induction of cytopathic effects (typically 48-72 hours).

-

Cell Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: The results are normalized to uninfected and untreated infected controls. The EC50 value is calculated by plotting the percentage of cell protection against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its cytoprotective effects.

Caption: Mechanism of this compound action against Zika virus.

References

LabMol-301: A Dual Inhibitor of Zika Virus NS2B-NS3pro Protease and NS5 RdRp

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of LabMol-301 against the Zika virus (ZIKV) NS2B-NS3pro protease. This compound has been identified as a dual inhibitor, also targeting the NS5 RNA-dependent RNA polymerase (RdRp), making it a significant candidate for antiviral drug development. This document details the quantitative inhibitory data, experimental methodologies, and the viral processing pathway associated with the NS2B-NS3pro protease.

Quantitative Inhibitory Activity of this compound

This compound has demonstrated potent inhibitory effects on two essential enzymes for Zika virus replication: the NS2B-NS3pro protease and the NS5 RdRp. The key quantitative metrics for its activity are summarized below.

| Target Enzyme/Effect | Metric | Value | Reference |

| NS2B-NS3pro Protease | IC50 | 7.4 μM | [1][2][3][4] |

| % Inhibition (at 10 μM) | >80% | [1] | |

| NS5 RdRp | IC50 | 0.8 μM | [1][2][3][4] |

| % Inhibition (at 20 μM) | 99% | [1] | |

| Cytoprotective Effect (ZIKV-induced cell death) | EC50 | 6.68 μM | [1] |

Mechanism of Action

This compound's inhibitory action against the ZIKV NS2B-NS3pro protease is attributed to its interaction with an allosteric site on the enzyme.[1] This binding is characterized by a high degree of hydrophobic complementarity between the inhibitor and the protein surface.[1] By binding to this allosteric site, this compound induces a conformational change in the protease, thereby inhibiting its catalytic activity.

The NS2B-NS3 protease is a crucial enzyme for flavivirus replication.[5][6][7][8] It is a two-component enzyme, where the NS3 protein contains the serine protease catalytic triad (His51, Asp75, and Ser135), and the NS2B protein acts as a critical cofactor for its proteolytic activity.[6][7][9] The NS2B cofactor facilitates the proper folding of the NS3pro domain and is directly involved in substrate binding.[5][9] This protease is responsible for cleaving the viral polyprotein at several sites, leading to the maturation of functional viral proteins required for replication and assembly.[6][10]

Viral Polyprotein Processing Pathway

The following diagram illustrates the critical role of the NS2B-NS3pro protease in the cleavage of the flavivirus polyprotein, a process essential for viral replication.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Ace Therapeutics [acetherapeutics.com]

- 3. This compound — TargetMol Chemicals [targetmol.com]

- 4. This compound|CAS 1360243-08-8|DC Chemicals [dcchemicals.com]

- 5. Mechanism of NS2B-Mediated Activation of NS3pro in Dengue Virus: Molecular Dynamics Simulations and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Dengue Virus-Specific NS2B/NS3 Protease Inhibitor, BP2109, Discovered by a High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Assessing the potential of NS2B/NS3 protease inhibitors biomarker in curbing dengue virus infections: In silico vs. In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of NS2B-mediated activation of NS3pro in dengue virus: molecular dynamics simulations and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LabMol-301 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LabMol-301 is a potent inhibitor of the Zika virus (ZIKV), a flavivirus that has been associated with severe neurological complications. This small molecule exerts its antiviral activity through a dual mechanism, targeting two essential viral enzymes: the RNA-dependent RNA polymerase (RdRp) activity of the NS5 protein and the protease activity of the NS2B-NS3 complex.[1] By inhibiting these key components of the viral replication machinery, this compound effectively prevents viral proliferation and protects host cells from ZIKV-induced cytopathic effects. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to evaluate its antiviral efficacy and cytotoxicity.

Mechanism of Action

This compound's antiviral activity stems from its ability to simultaneously inhibit two critical enzymes in the Zika virus replication cycle. It targets the NS5 protein, which possesses RNA-dependent RNA polymerase (RdRp) activity essential for replicating the viral RNA genome. Additionally, this compound inhibits the NS2B-NS3 protease complex, which is responsible for cleaving the viral polyprotein into functional individual proteins. This dual inhibition disrupts the viral life cycle at multiple stages, leading to a potent antiviral effect.

References

LabMol-301 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LabMol-301 is a potent inhibitor of two key Zika virus (ZIKV) enzymes: NS5 RNA-dependent RNA polymerase (RdRp) and NS2B-NS3 protease.[1][2] By targeting both the viral replication machinery and the polyprotein processing, this compound presents a dual-action mechanism against ZIKV. This document provides detailed application notes and protocols for the experimental use of this compound, focusing on its solubility, preparation for in vitro assays, and methods to assess its antiviral activity.

Physicochemical Properties and Solubility

A critical aspect of preparing this compound for experimental use is understanding its solubility. While specific quantitative solubility data is not extensively published, this section provides guidance on preparing stock solutions based on available information and general laboratory practices for benzimidazole-derived compounds.

Table 1: Solubility and Storage of this compound

| Property | Data | Source |

| Molecular Formula | C₁₈H₁₆N₆ | |

| Molecular Weight | 316.36 g/mol | |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |

| Stock Solution Storage | -20°C for up to 2 weeks (in DMSO) -80°C for up to 6 months (in DMSO) | |

| Powder Storage | -20°C for up to 2 years | [3] |

Protocol 1: Preparation of this compound Stock Solution

-

Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

-

Dissolution in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a desired stock concentration. A starting concentration of 10 mM is recommended. For example, to prepare a 10 mM stock solution, dissolve 3.16 mg of this compound in 1 mL of DMSO.

-

Solubilization: Vortex the solution for several minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may aid in solubilization.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Note on Aqueous Solubility: this compound, like many small molecule inhibitors, is expected to have low solubility in aqueous media. For cell culture experiments, the DMSO stock solution should be diluted into the culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Mechanism of Action: Inhibition of Zika Virus Replication

This compound exerts its antiviral effect by inhibiting two critical viral enzymes essential for the Zika virus life cycle.

-

NS2B-NS3 Protease: This enzyme is responsible for cleaving the viral polyprotein into individual functional proteins. Inhibition of the NS2B-NS3 protease prevents the maturation of viral proteins, thereby halting the viral replication cycle.[4][5][6]

-

NS5 RNA-dependent RNA polymerase (RdRp): The NS5 protein is the key enzyme that replicates the viral RNA genome. By inhibiting the RdRp, this compound directly prevents the synthesis of new viral RNA, a crucial step for the production of new virus particles.[7][8][9]

The following diagram illustrates the Zika virus life cycle and the points of inhibition by this compound.

Caption: Zika virus life cycle and inhibition points of this compound.

Experimental Protocols

This section provides detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration range at which this compound is toxic to the host cells, which is crucial for distinguishing between antiviral effects and general cytotoxicity.

Table 2: Reagents and Materials for MTT Assay

| Reagent/Material |

| Vero cells (or other susceptible cell line) |

| Complete growth medium (e.g., DMEM with 10% FBS) |

| This compound stock solution (10 mM in DMSO) |

| 96-well cell culture plates |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) |

| DMSO (for formazan solubilization) |

| Multi-well spectrophotometer (plate reader) |

Protocol 2: MTT Cytotoxicity Assay

-

Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Dilution: Prepare serial dilutions of this compound in complete growth medium. Start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold serial dilutions. Include a vehicle control (medium with the highest concentration of DMSO used).

-

Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Antiviral Activity Assay (CPE Reduction Assay)

This assay measures the ability of this compound to protect cells from the cytopathic effect (CPE) induced by Zika virus infection.

Table 3: Reagents and Materials for CPE Reduction Assay

| Reagent/Material |

| Vero cells |

| Zika virus (ZIKV) stock |

| Complete growth medium and serum-free medium |

| This compound stock solution (10 mM in DMSO) |

| 96-well cell culture plates |

| MTT solution (5 mg/mL in PBS) |

| DMSO |

| Formalin (for cell fixation, optional) |

| Crystal Violet (for staining, optional) |

Protocol 3: Antiviral CPE Reduction Assay

-

Cell Seeding: Seed Vero cells in a 96-well plate as described in Protocol 2.

-

Compound Dilution: Prepare serial dilutions of this compound in serum-free medium at non-toxic concentrations (as determined by the MTT assay).

-

Infection and Treatment:

-

Remove the growth medium from the cells.

-

Add 50 µL of the diluted this compound solutions to the wells.

-

Add 50 µL of ZIKV diluted in serum-free medium to achieve a multiplicity of infection (MOI) of 0.1.

-

Include a virus control (cells with virus but no compound) and a cell control (cells with no virus and no compound).

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator until CPE is observed in the virus control wells.

-

Quantification of Cell Viability:

-

MTT Method: Follow steps 4-7 of Protocol 2 to quantify cell viability.

-

Crystal Violet Method (Optional): Gently wash the cells with PBS, fix with 10% formalin for 20 minutes, and then stain with 0.5% crystal violet solution for 15 minutes. After washing and drying, solubilize the dye with methanol and measure the absorbance at 595 nm.

-

-

Data Analysis: Calculate the percentage of protection for each concentration relative to the virus control. Plot the percentage of protection against the log of the compound concentration to determine the 50% effective concentration (EC₅₀).

The following diagram illustrates the workflow for the antiviral and cytotoxicity assays.

Caption: Workflow for determining the cytotoxicity and antiviral activity of this compound.

Western Blot Analysis of Viral Protein Expression

This protocol can be used to confirm the inhibitory effect of this compound on the expression of specific ZIKV proteins, such as the NS3 protease or the Envelope (E) protein.

Table 4: Reagents and Materials for Western Blot

| Reagent/Material |

| ZIKV-infected and this compound-treated cell lysates |

| RIPA lysis buffer with protease and phosphatase inhibitors |

| SDS-PAGE gels and running buffer |

| Transfer buffer and nitrocellulose or PVDF membranes |

| Blocking buffer (e.g., 5% non-fat milk or BSA in TBST) |

| Primary antibodies (e.g., anti-ZIKV NS3, anti-ZIKV E) |

| HRP-conjugated secondary antibody |

| Chemiluminescent substrate |

| Imaging system |

Protocol 4: Western Blot Analysis

-

Sample Preparation:

-

Seed cells and treat with this compound followed by ZIKV infection as described in Protocol 3.

-

After 48-72 hours, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ZIKV NS3) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Compare the band intensities of the viral proteins in the treated samples to the untreated virus control. Use a loading control (e.g., GAPDH or β-actin) to normalize the protein levels.

Data Presentation

All quantitative data should be summarized in a clear and structured format for easy comparison.

Table 5: Summary of this compound In Vitro Activity

| Parameter | Value | Cell Line |

| IC₅₀ (NS5 RdRp) | 0.8 µM | Biochemical Assay |

| IC₅₀ (NS2B-NS3pro) | 7.4 µM | Biochemical Assay |

| EC₅₀ (ZIKV) | To be determined | Vero |

| CC₅₀ | To be determined | Vero |

| Selectivity Index (SI = CC₅₀/EC₅₀) | To be determined | Vero |

IC₅₀ values are based on published data.[2] EC₅₀ and CC₅₀ values should be determined experimentally using the protocols provided.

Conclusion

These application notes provide a comprehensive guide for the handling and experimental use of this compound. By following these protocols, researchers can effectively prepare this compound solutions and evaluate its antiviral efficacy and cytotoxicity in a systematic and reproducible manner. The provided information on its mechanism of action and the detailed experimental workflows will aid in the design and execution of studies aimed at further characterizing this promising anti-Zika virus compound.

References

- 1. Buy this compound [smolecule.com]

- 2. This compound — TargetMol Chemicals [targetmol.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Dual function of Zika virus NS2B-NS3 protease | PLOS Pathogens [journals.plos.org]

- 5. Dual function of Zika virus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual function of Zika virus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Importance of Zika Virus NS5 Protein for Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Structure and function of Zika virus NS5 protein: perspectives for drug design - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NTX-301 (Substituted for LabMol-301) in Cancer Cell Line Testing

Note to the Researcher: The compound "LabMol-301" is primarily documented as an antiviral agent targeting the Zika virus.[1][2][3][4][5][6] The experimental requirements detailed in your request, such as the analysis of signaling pathways and protocols for cancer research, strongly align with the characteristics of NTX-301 , a novel hypomethylating agent with demonstrated preclinical efficacy in oncology.[2][3][7][8][9][10][11][12][13][14][15][16][17] This document provides detailed application notes and protocols for NTX-301.

Introduction

NTX-301 is a next-generation, orally bioavailable DNA hypomethylating agent (HMA) that has shown significant anti-tumor activity in preclinical models of various cancers, particularly acute myeloid leukemia (AML) and ovarian cancer.[2][3][7][8][9][10][11][12][13][14][15][16][17] As a 4'-thio analog of decitabine, NTX-301 exhibits enhanced chemical stability and a higher rate of incorporation into DNA.[2][11] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to the re-expression of tumor suppressor genes and subsequent induction of cell cycle arrest, apoptosis, and ferroptosis.[2][3][14][15]

Recommended Cell Lines for NTX-301 Testing

The selection of appropriate cell lines is critical for the successful evaluation of NTX-301's efficacy. Based on preclinical studies, the following cell lines are recommended for their demonstrated sensitivity to NTX-301.

| Cancer Type | Cell Line | p53 Status | IC50 (nM) | Key Features & Rationale for Use |

| Ovarian Cancer | SKOV3 | Null | 5.08[2][9] | High sensitivity to NTX-301; suitable for studying ferroptosis induction.[2][9] |

| Ovarian Cancer | OVCAR5 | Mutant | 3.66[2][9] | Highly sensitive to NTX-301; used in xenograft models to demonstrate in vivo efficacy.[2] |

| Ovarian Cancer | OVCAR4 | Mutant | 29.69[7] | Moderately sensitive; can be used for comparative studies. |

| Acute Myeloid Leukemia (AML) | MV4-11 | Wild-type | Not Specified | Demonstrates sensitivity to NTX-301-induced apoptosis and cell cycle arrest.[17][18] |

| Acute Myeloid Leukemia (AML) | MOLM-13 | Wild-type | Not Specified | Suitable for assessing NTX-301's effect on AML cell differentiation.[17][18] |

| Acute Myeloid Leukemia (AML) | HL-60 | Null | Not Specified | A well-established AML cell line for studying apoptosis and differentiation.[17][18] |

| Acute Myeloid Leukemia (AML) | THP-1 | Mutant | Not Specified | Useful for investigating NTX-301's efficacy in p53-mutant AML.[17][18] |

| Acute Myeloid Leukemia (AML) | KG-1 | Wild-type | Not Specified | Another relevant AML cell line for general screening and mechanism of action studies.[17][18] |

Mechanism of Action and Signaling Pathway

NTX-301 exerts its anticancer effects through the inhibition of DNA methylation. As a cytidine analog, it is incorporated into replicating DNA, where it covalently traps DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B).[2][14][15] This leads to the depletion of active DNMTs and subsequent global DNA hypomethylation. The reversal of hypermethylation on the promoter regions of tumor suppressor genes restores their expression, triggering downstream anti-tumor pathways. In ovarian cancer, NTX-301 has been shown to downregulate Stearoyl-CoA desaturase (SCD), leading to an imbalance in lipid metabolism and induction of ferroptosis, a form of iron-dependent programmed cell death.[2][9]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of NTX-301.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of NTX-301 on cancer cell lines and calculating the IC50 value.[6][19][20][21][22]

Materials:

-

Recommended cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

NTX-301 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of NTX-301 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the NTX-301 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours (or a desired time course) at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

-

After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C or for 15 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4][23][24][25]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with NTX-301 at the desired concentration (e.g., IC50) for 24-48 hours.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

-

Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.[5][26][27][28]

Materials:

-

Treated and untreated cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with NTX-301 as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blotting for DNMTs

This protocol is for detecting the expression levels of DNMT1, DNMT3A, and DNMT3B proteins following NTX-301 treatment.[29][30][31][32][33]

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against DNMT1, DNMT3A, DNMT3B, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating NTX-301 in cancer cell lines.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of NTX-301, a Novel DNA Hypomethylating Agent in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrative Analyses Reveal the Anticancer Mechanisms and Sensitivity Markers of the Next-Generation Hypomethylating Agent NTX-301 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. scholars.northwestern.edu [scholars.northwestern.edu]

- 10. Preclinical Evaluation of NTX-301, a Novel DNA Hypomethylating Agent in Ovarian Cancer [ouci.dntb.gov.ua]

- 11. ashpublications.org [ashpublications.org]

- 12. Paper: Novel Hypomethylating Agent Ntx-301 Exhibits Anti-Leukemia Activity in Venetoclax-Resistant and TP53-Mutant AML [ash.confex.com]

- 13. researchgate.net [researchgate.net]

- 14. ascopubs.org [ascopubs.org]

- 15. ascopubs.org [ascopubs.org]

- 16. The preclinical efficacy of the novel hypomethylating agent NTX-301 as a monotherapy and in combination with venetoclax in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 20. broadpharm.com [broadpharm.com]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 24. scispace.com [scispace.com]

- 25. docs.aatbio.com [docs.aatbio.com]

- 26. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]

- 27. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 28. corefacilities.iss.it [corefacilities.iss.it]

- 29. Endogenous Assays of DNA Methyltransferases: Evidence for Differential Activities of DNMT1, DNMT2, and DNMT3 in Mammalian Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. bosterbio.com [bosterbio.com]

- 32. origene.com [origene.com]

- 33. DNA Methylation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for LabMol-301 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of LabMol-301, a dual inhibitor of Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp) and NS2B-NS3 protease, and its application in high-throughput screening (HTS) for the discovery of novel antiviral agents. Detailed protocols for setting up and executing HTS campaigns targeting these viral enzymes are provided below.

Introduction

This compound is a small molecule inhibitor with demonstrated activity against two essential enzymes required for the replication of the Zika virus.[1] It effectively blocks the NS5 RNA-dependent RNA polymerase and the NS2B-NS3 protease, making it a valuable tool for virology research and a promising starting point for the development of therapeutics against Zika virus infection.[1][2][3][4][5][6] Its dual-targeting mechanism offers a potential advantage in overcoming drug resistance compared to compounds that inhibit only a single target.[1] High-throughput screening (HTS) is a critical methodology in drug discovery, enabling the rapid screening of large compound libraries to identify "hits" that modulate a specific biological target.[7][8][9] This document outlines the application of this compound as a reference compound in HTS assays designed to identify new inhibitors of ZIKV replication.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting two key enzymes in the Zika virus replication cycle:

-

NS5 RNA-dependent RNA polymerase (RdRp): This enzyme is responsible for replicating the viral RNA genome. Inhibition of NS5 RdRp halts the production of new viral RNA, thereby preventing viral propagation.

-

NS2B-NS3 Protease: This enzyme complex is crucial for processing the viral polyprotein into individual functional proteins. By inhibiting this protease, this compound prevents the maturation of viral proteins essential for forming new virus particles.[1]

This compound has been shown to interact with an allosteric site on the ZIKV NS2B-NS3 protease.[2]

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound against its molecular targets and its protective effect in cell-based assays.

| Parameter | Target/Assay | Value | Reference |

| IC50 | NS5 RdRp | 0.8 µM | [2][3][4] |

| IC50 | NS2B-NS3 Protease | 7.4 µM | [2][3][4] |

| EC50 | Cytoprotective effect against ZIKV-induced cell death (GSC387 cells) | 6.68 µM | [2] |

| Inhibition | NS5 RdRp activity at 20 µM | 99% | [2] |

| Inhibition | NS2B-NS3 protease activity at 10 µM | >80% | [2] |

Signaling Pathway and Mechanism of Action

The diagram below illustrates the dual inhibitory mechanism of this compound on the Zika virus replication cycle.

References

- 1. Buy this compound [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|CAS 1360243-08-8|DC Chemicals [dcchemicals.com]

- 4. This compound — TargetMol Chemicals [targetmol.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. This compound - Ace Therapeutics [acetherapeutics.com]

- 7. azolifesciences.com [azolifesciences.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. High-throughput screening - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Plaque Reduction Assay for Evaluating LabMol-301 Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction